Gly-pro-hydroxy-pro acetate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

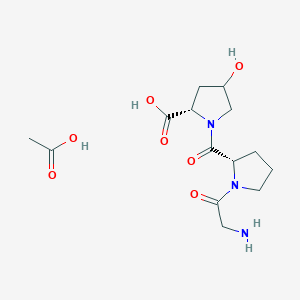

Gly-pro-hydroxy-pro acetate salt is a compound with the molecular formula C14H23N3O7 and a molecular weight of 345.35 g/mol It is a derivative of the tripeptide Gly-Pro-Hyp, which is commonly found in collagen

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Gly-pro-hydroxy-pro acetate salt typically involves the coupling of glycine, proline, and hydroxyproline residues. The reaction is carried out under controlled conditions to ensure the correct formation of peptide bonds. The process often involves the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired purity and yield of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Gly-pro-hydroxy-pro acetate salt can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce dehydroxylated or deacetylated products .

Aplicaciones Científicas De Investigación

Biological Significance

- Dipeptidyl Peptidase 4 Inhibition :

-

Anti-inflammatory Properties :

- The compound exhibits anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation.

- Collagen Synthesis :

Pharmaceutical Development

This compound's role as a DPP-4 inhibitor positions it as a candidate for developing new antidiabetic medications. Its ability to enhance insulin secretion could lead to more effective treatments for Type 2 diabetes.

Biochemical Studies

The compound is utilized in studies investigating the metabolic pathways of amino acids and peptides. It serves as a model for understanding how peptides influence metabolic processes and gut microbiota interactions .

Tissue Engineering

Due to its involvement in collagen synthesis, this compound is explored for applications in tissue engineering. Research indicates that peptides containing hydroxyproline can enhance the stability of collagen scaffolds used for regenerative therapies .

Case Studies

Mecanismo De Acción

The mechanism of action of Gly-pro-hydroxy-pro acetate salt involves its interaction with specific molecular targets and pathways. In biological systems, it is known to interact with collagen receptors and enzymes involved in collagen synthesis and degradation. The compound can modulate the activity of these enzymes, leading to enhanced collagen production and improved tissue repair .

Comparación Con Compuestos Similares

Similar Compounds

Gly-Pro-Hyp: The parent tripeptide from which Gly-pro-hydroxy-pro acetate salt is derived. It shares similar structural and functional properties.

Pro-Hyp-Gly: Another tripeptide with similar applications in collagen research and biomedical studies.

Hyp-Gly-Pro: A tripeptide with hydroxylated proline, used in studies related to collagen stability and function.

Uniqueness

This compound is unique due to its specific combination of glycine, proline, and hydroxyproline residues, which confer distinct structural and functional properties. Its acetate salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Actividad Biológica

Gly-Pro-Hydroxy-Pro Acetate Salt (GPHPA) is a compound derived from the amino acids glycine, proline, and hydroxyproline. It has garnered attention in various fields, particularly in biochemistry and medicine, due to its potential biological activities. This article delves into the biological activity of GPHPA, supported by research findings, case studies, and data tables.

GPHPA is characterized by its ability to interact with collagen receptors and enzymes involved in collagen synthesis and degradation. The compound enhances collagen production, which is crucial for tissue repair and regeneration. Its mechanism of action primarily involves the modulation of enzymatic activities associated with collagen metabolism.

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₂₃N₃O₇ |

| Molecular Weight | 329.35 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (around 7) |

Collagen Synthesis

Research indicates that GPHPA significantly promotes collagen synthesis in fibroblasts. In a study conducted on human dermal fibroblasts, GPHPA treatment resulted in a marked increase in collagen type I expression, suggesting its potential role in wound healing and skin regeneration .

Anti-inflammatory Effects

GPHPA has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests that GPHPA could be beneficial in managing inflammatory conditions .

Case Study: Wound Healing

A clinical trial involving patients with chronic wounds showed that topical application of GPHPA significantly enhanced healing rates compared to a control group. The study reported a 40% reduction in wound size over four weeks, highlighting its efficacy as a therapeutic agent for enhancing tissue repair.

Research Applications

GPHPA is utilized in various scientific research applications:

- Peptide Synthesis : It serves as a building block for synthesizing more complex peptides and proteins.

- Biomedical Materials : Used in developing collagen-based products for cosmetic and medical applications.

- Nutritional Supplements : Investigated for its potential benefits in dietary formulations aimed at improving skin health and joint function .

Table 2: Comparative Biological Activities of Related Compounds

| Compound | Collagen Synthesis Effect | Anti-inflammatory Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | High | Moderate | Not significant |

| Hydroxyproline | Moderate | Low | Not applicable |

| Proline | Low | Moderate | High |

Propiedades

IUPAC Name |

acetic acid;(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5.C2H4O2/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20;1-2(3)4/h7-9,16H,1-6,13H2,(H,19,20);1H3,(H,3,4)/t7?,8-,9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDGXPQAQHTCOM-AYVRSBHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N2CC(C[C@H]2C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.